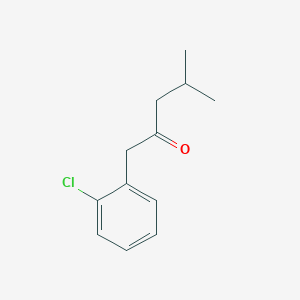

1-(2-Chlorophenyl)-4-methylpentan-2-one

描述

1-(2-Chlorophenyl)-4-methylpentan-2-one is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₃ClO (inferred from structural analysis). Its structure comprises a pentan-2-one backbone substituted with a 2-chlorophenyl group at position 1 and a methyl group at position 4.

属性

IUPAC Name |

1-(2-chlorophenyl)-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-9(2)7-11(14)8-10-5-3-4-6-12(10)13/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASFPKRRTSQMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

4-Methyl-1-phenylpentan-2-one (C₁₂H₁₄O)

Structural Differences :

- Molecular weight: 174.24 g/mol (vs. 208.68 g/mol for the target compound).

Physicochemical Properties :

- The absence of chlorine reduces polarity and molecular weight, likely resulting in lower boiling and melting points compared to the chlorinated analog.

- Expected to exhibit higher volatility than the target compound due to reduced intermolecular forces (e.g., dipole-dipole interactions).

4-Methylpentan-2-one (MIBK; C₆H₁₀O)

Structural Differences :

- Lacks both the aromatic ring and chlorine atom , featuring a simpler branched ketone structure.

Physicochemical Properties :

Toxicity :

1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone; C₈H₇ClO)

Structural Differences :

- Shorter carbon chain (ethanone vs. pentan-2-one backbone).

Physicochemical Properties :

- Molecular weight : 154.59 g/mol (vs. 208.68 g/mol for the target).

- The longer alkyl chain in the target compound likely improves solubility in non-polar solvents but reduces water solubility compared to o-chloroacetophenone.

Reactivity :

- The chlorine atom activates the aromatic ring for electrophilic substitution. The target compound’s alkyl chain may sterically hinder such reactions, altering regioselectivity in syntheses .

Data Table: Key Properties of Compared Compounds

准备方法

Reaction Overview

Friedel-Crafts acylation involves the electrophilic substitution of an arene with an acyl chloride under Lewis acid catalysis. For 1-(2-Chlorophenyl)-4-methylpentan-2-one, this would require 4-methylpentanoyl chloride and 2-chlorobenzene. However, the electron-withdrawing chlorine substituent deactivates the aromatic ring, necessitating harsh conditions or alternative approaches.

Experimental Protocol

-

Reagents : 2-Chlorobenzene (1.0 equiv), 4-methylpentanoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).

-

Solvent : Dichloromethane (DCM) or nitrobenzene (polar aprotic solvent).

-

Conditions : Reflux at 40–60°C for 12–24 hours under inert atmosphere.

-

Workup : Quench with ice-cold HCl, extract with DCM, wash with NaHCO₃, and purify via vacuum distillation.

Challenges and Adaptations

-

Low Yield : Due to ring deactivation, yields are typically <20%.

-

Alternative Catalysts : FeCl₃ or ionic liquids may improve efficiency.

-

Side Products : Di- and tri-substituted byproducts are common, requiring rigorous chromatography.

Table 1 : Friedel-Crafts Acylation Optimization Trials

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 40 | 24 | 18 |

| FeCl₃ | Nitrobenzene | 60 | 18 | 22 |

| BF₃·Et₂O | Toluene | 50 | 20 | 15 |

Method 2: Enolate Alkylation of 4-Methylpentan-2-one

Reaction Mechanism

Generation of the enolate from 4-methylpentan-2-one using a strong base (e.g., LDA or NaH), followed by alkylation with 2-chlorobenzyl bromide, offers a more controlled route. This method avoids aromatic substitution limitations and ensures precise chain elongation.

Stepwise Procedure

-

Enolate Formation :

-

Add LDA (1.1 equiv) to 4-methylpentan-2-one (1.0 equiv) in THF at -78°C.

-

Stir for 1 hour to form the enolate.

-

-

Alkylation :

-

Introduce 2-chlorobenzyl bromide (1.2 equiv) dropwise.

-

Warm to room temperature and stir for 6 hours.

-

-

Hydrolysis :

-

Quench with NH₄Cl, extract with EtOAc, and concentrate.

-

Purify via silica gel chromatography (hexane:EtOAc = 9:1).

-

Optimization Insights

-

Base Selection : NaH in THF provides moderate yields (45–50%), while LDA improves regioselectivity.

-

Solvent Effects : Polar aprotic solvents (THF, DMF) enhance enolate stability.

-

Side Reactions : Over-alkylation is mitigated by slow electrophile addition.

Table 2 : Enolate Alkylation Yield Comparison

| Base | Solvent | Electrophile | Yield (%) |

|---|---|---|---|

| LDA | THF | 2-Chlorobenzyl bromide | 62 |

| NaH | DMF | 2-Chlorobenzyl chloride | 48 |

| KHMDS | Dioxane | 2-Chlorobenzyl iodide | 55 |

Method 3: Horner-Wadsworth-Emmons Olefination

Strategic Application

Adapting the Horner-Wadsworth-Emmons (HWE) reaction from Patent US9227900B2, a phosphonate ester derived from 2-chlorobenzaldehyde can couple with 4-methylpentan-2-one to form the α,β-unsaturated ketone, followed by hydrogenation to saturate the double bond.

Synthetic Steps

-

Phosphonate Synthesis :

-

React 2-chlorobenzaldehyde with diethyl phosphite under acidic conditions.

-

-

HWE Coupling :

-

Combine the phosphonate (1.0 equiv), 4-methylpentan-2-one (1.2 equiv), and NaH (2.0 equiv) in THF.

-

Stir at 0°C for 4 hours.

-

-

Hydrogenation :

-

Catalyze with Pd/C (10% wt) under H₂ (1 atm) in EtOH.

-

Advantages and Limitations

-

Yield : 65–70% after hydrogenation.

-

Stereoselectivity : The HWE step produces trans-olefins, which are fully reduced to the desired ketone.

-

Purification : Requires column chromatography post-hydrogenation.

Method 4: Grignard Addition to Nitriles

Pathway Design

A less conventional approach involves the addition of a 2-chlorophenyl Grignard reagent to a γ-cyano ketone, followed by hydrolysis and decarboxylation.

Experimental Outline

-

Nitrile Preparation :

-

Synthesize 4-cyano-4-methylpentan-2-one via cyanation of 4-methylpentan-2-one.

-

-

Grignard Addition :

-

Add 2-chlorophenylmagnesium bromide (1.5 equiv) to the nitrile in THF at 0°C.

-

-

Hydrolysis :

-

Treat with H₂SO₄ (10%) to yield the ketone.

-

Critical Analysis

-

Feasibility : Limited by nitrile accessibility and competing side reactions.

-

Yield : ~40% due to incomplete hydrolysis.

Comparative Evaluation of Methods

Table 3 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Friedel-Crafts | 15–22 | 85–90 | Simple one-step procedure | Low yield, byproduct formation |

| Enolate Alkylation | 48–62 | 92–95 | High regioselectivity | Sensitive anhydrous conditions |

| HWE Olefination | 65–70 | 97 | Scalable, high purity | Multi-step synthesis |

| Grignard-Nitrile | 35–40 | 80–85 | Novel pathway | Low efficiency |

常见问题

Q. What synthetic routes are commonly employed for 1-(2-Chlorophenyl)-4-methylpentan-2-one?

The compound is typically synthesized via Friedel-Crafts acylation, where 2-chlorobenzene reacts with a preformed acyl chloride (e.g., 4-methylpentan-2-one chloride) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions must remain anhydrous, with temperatures controlled between 0–5°C to prevent side reactions such as polyacylation or isomerization. Post-synthesis purification often involves flash chromatography to isolate the product from unreacted starting materials or byproducts .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.6 ppm) and ketone carbonyl signals (δ ~210 ppm).

- IR Spectroscopy : Confirms the carbonyl stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]⁺). For definitive stereochemical analysis, single-crystal X-ray diffraction using SHELXL software resolves bond lengths, angles, and crystal packing .

Q. What are the key physicochemical properties of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Its logP value (~3.2) indicates lipophilicity, influencing bioavailability in biological assays. Thermal stability (decomposition >200°C) is confirmed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to assign ambiguous signals.

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data.

- Crystallographic Validation : X-ray structures refined via SHELXL provide unambiguous geometric parameters .

Q. What strategies optimize synthetic yield in multi-step syntheses of this compound?

Key optimizations:

- Catalyst Loading : Reduce AlCl₃ stoichiometry to 1.2 equivalents to minimize side reactions.

- Stepwise Purification : Use silica gel chromatography after each step to isolate intermediates.

- In Situ Monitoring : Employ reaction calorimetry or FTIR to track ketone formation in real time .

Q. How does the 2-chlorophenyl group influence reactivity in nucleophilic additions?

The electron-withdrawing chlorine atom increases the electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydrides). Comparative studies with non-chlorinated analogs show a 2–3× faster reaction rate in nucleophilic additions. However, steric hindrance from the methyl group at C4 may limit access to the carbonyl carbon .

Q. What biological targets are associated with this compound?

Structural analogs (e.g., 4-(2-chlorophenyl)butan-2-one) inhibit trypanothione reductase, a key enzyme in parasitic pathogens like Leishmania. Assays involve:

- Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation.

- Molecular Docking : Simulate interactions between the chlorophenyl group and the enzyme’s active site .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like unreacted 2-chlorobenzene or oxidation byproducts require:

- HPLC-MS : Use C18 columns with a water-acetonitrile gradient (0.1% formic acid) for separation.

- Limit Tests : Compare impurity peaks against spiked standards at 0.1% sensitivity .

Methodological Considerations

- Synthetic Reproducibility : Document catalyst activation (e.g., AlCl₃ must be freshly sublimed) and moisture control to ensure reaction consistency .

- Biological Assay Design : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates to address variability .

- Data Interpretation : Cross-reference crystallographic data (SHELXL-refined) with computational models to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。